molecular formula C7H4BrNZn B1147612 2-Cyanophenylzinc bromide CAS No. 131379-17-4

2-Cyanophenylzinc bromide

Cat. No. B1147612
CAS RN: 131379-17-4
M. Wt: 247.41
InChI Key:
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Description

2-Cyanophenylzinc bromide is a reactant used in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .


Synthesis Analysis

The synthesis of 2-Cyanophenylzinc bromide can be achieved from 2-Bromobenzonitrile and ZINC . A study has shown that it can be used in the Ni-catalyzed reaction of allylsulfonylamide, which contains a N-(acyloxy)phthalimide group, with alkylzinc bromide .


Molecular Structure Analysis

The molecular formula of 2-Cyanophenylzinc bromide is C7H4BrNZn . Its molecular weight is 247.4 g/mol . The InChIKey is RMKGSYMTOCNGNW-UHFFFAOYSA-M .


Chemical Reactions Analysis

2-Cyanophenylzinc bromide can be used as a reactant in metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It can also be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .


Physical And Chemical Properties Analysis

2-Cyanophenylzinc bromide has a density of 0.979 g/mL at 25 °C . Its molecular weight is 247.4 g/mol . The exact mass and monoisotopic mass are 244.88185 g/mol .

Safety and Hazards

2-Cyanophenylzinc bromide is classified as a dangerous good. It is highly flammable and in contact with water releases flammable gas. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Relevant Papers Several papers have been published on 2-Cyanophenylzinc bromide. For instance, a paper titled “Nickel‐Catalyzed Cascade Cyclization‐Negishi Coupling of Redox Active Esters for the Synthesis of Pyrrolidines” discusses its use in Ni-catalyzed reactions . Another paper titled “Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput” discusses its organic solvent-free preparation .

properties

IUPAC Name

benzonitrile;bromozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKGSYMTOCNGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenylzinc bromide

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